molecular formula C14H13N3OS B2799837 2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1189428-07-6

2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2799837
CAS No.: 1189428-07-6
M. Wt: 271.34
InChI Key: FCSFZBMPTLOWSW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a synthetic, small-molecule compound based on the pyrazolo[1,5-a]pyrazine scaffold, a fused heterobicyclic system of significant interest in medicinal chemistry and drug discovery. This specific derivative is functionalized with a 4-methoxyphenyl group at the 2-position and a methylthio (S-methyl) group at the 4-position, which are key to its molecular properties and potential interactions with biological targets. Compounds featuring the pyrazolo[1,5-a]pyrazine core have been identified as potent and selective modulators of various biologically relevant enzymes, particularly kinases . Research into structurally similar pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine compounds has demonstrated their promising utility as kinase inhibitors , anticancer agents , and negative allosteric modulators of central nervous system targets such as AMPA receptors . The presence of the methylthioether group may offer a site for further metabolic oxidation or synthetic modification, allowing for structure-activity relationship (SAR) studies. The rigid, planar structure of the core scaffold facilitates binding into the ATP-binding cleft of various kinase targets, making this compound a valuable chemical tool for probing disease mechanisms involving aberrant kinase signaling in oncology and inflammatory diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-5-3-10(4-6-11)12-9-13-14(19-2)15-7-8-17(13)16-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFZBMPTLOWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a methoxyphenyl and a methylthio substituent. This unique structure contributes to its biological activity, particularly in inhibiting various enzymatic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting key signaling pathways such as mTOR and AKT .
  • Anxiolytic Effects : Behavioral studies suggest that similar compounds may possess anxiolytic properties with minimal motor side effects, indicating potential use in treating anxiety disorders .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes by controlling postprandial hyperglycemia .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • mTOR Inhibition : The compound has been linked to the inhibition of the mTOR pathway, which plays a crucial role in cell growth and metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Apoptotic Pathways : It has been shown to activate both extrinsic and intrinsic apoptotic pathways, leading to increased activity of caspases involved in programmed cell death .
  • Protein Kinase Inhibition : The compound may also inhibit various protein kinases that are pivotal in cancer progression, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3) .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazolo compounds:

  • A study involving the synthesis and evaluation of pyrazolo derivatives reported significant anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance potency against specific cancer types .
  • Another research focused on the anxiolytic effects of similar compounds indicated a favorable behavioral profile in rat models, suggesting potential therapeutic applications for anxiety disorders with lower side effects compared to traditional anxiolytics .

Data Table of Biological Activities

Activity TypeEffectReference
AnticancerCytotoxicity against cancer cells
AnxiolyticReduced anxiety-like behavior
Enzyme Inhibitionα-Glucosidase inhibition

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole precursors with methylthio and methoxy substituents. Characterization is achieved through various spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming the structure and purity of the compound .

Anticancer Properties

One of the most significant applications of this compound is its role as an inhibitor of the mammalian Target Of Rapamycin (mTOR) kinase. mTOR is a critical regulator of cell growth and proliferation, making it a prime target in cancer therapy. Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can effectively inhibit mTOR signaling pathways, leading to reduced tumor growth in various cancer models .

Antiparasitic Activity

Recent research indicates that pyrazolo[1,5-a]pyrazines exhibit promising antiparasitic properties. Specifically, compounds with this scaffold have been shown to inhibit membrane-bound pyrophosphatase (mPPase) in protozoan parasites such as Plasmodium falciparum, which causes malaria. The inhibition of mPPase disrupts essential metabolic processes in the parasites, providing a potential avenue for the development of new antimalarial drugs .

Antimicrobial Effects

The compound has also been investigated for its antibacterial properties. Certain derivatives have demonstrated activity against Mycobacterium tuberculosis, indicating potential for use in treating tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy of pyrazolo[1,5-a]pyrazine derivatives. Modifications at various positions on the pyrazole ring can significantly alter biological activity. For instance, substituents such as methoxy or methylthio groups enhance lipophilicity and improve cellular uptake, which correlates with increased cytotoxicity against cancer cells .

Case Studies

StudyFindings
Inhibition of mTOR This compound showed IC50 values in low micromolar range against mTOR in cancer cell lines .
Antimalarial Activity Exhibited significant inhibition against P. falciparum mPPase with IC50 values around 14-18 μM .
Antitubercular Activity Demonstrated effective inhibition against M. tuberculosis, suggesting potential for further development as an antituberculosis agent .

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its functional groups and heterocyclic framework:

  • Methoxy group (4-methoxyphenyl) : Electron-donating, facilitating electrophilic aromatic substitution reactions.

  • Methylthio group (4-methylthio) : May act as a leaving group in nucleophilic substitution or participate in redox reactions.

  • Pyrazolo[1,5-a]pyrazine core : Susceptible to ring-opening or modification via alkylation/arylation at nitrogen positions.

Key Reaction Types

  • Nucleophilic Substitution : Potential substitution at sulfur (methylthio) under basic or acidic conditions.

  • Electrophilic Aromatic Substitution : Methoxy group directs electrophiles to para positions on the phenyl ring.

  • Cyclization : Further annulation possible under specific conditions (e.g., acid/base catalysis).

Cyclization Pathway

Based on analogous systems, the formation of the pyrazolo[1,5-a]pyrazine core likely involves:

  • Intermediate formation : Precursor compounds (e.g., pyrazoline derivatives) undergo dehydrohalogenation or deprotonation.

  • Ring closure : Intramolecular cyclization via nucleophilic attack followed by aromatization .

  • DFT-based insights : Theoretical studies suggest transition states favoring aromatic stabilization during cyclization .

Electrophilic Substitution

The methoxy-substituted phenyl ring undergoes reactions typical of para-directing groups :

  • Nitration/Sulfonation : Electrophiles attack the para position relative to the methoxy group.

  • Halogenation : Directed to the same position, depending on reaction conditions.

Comparison with Structurally Related Compounds

Compound Key Structural Feature Reactivity Highlight
2-(4-methoxyphenyl)-4-(methylthio)...Methoxy + methylthio substituentsDual reactivity (aromatic substitution + sulfur chemistry)
2-(3-chlorophenyl)-4-(ethylthio)...Chlorine (electron-withdrawing)Enhanced reactivity due to halogen effects
2-(phenyl)-4-(isopropylthio)...Bulkier isopropylthio groupSteric hindrance in substitution reactions

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural and functional diversity of pyrazolo[1,5-a]pyrazine derivatives arises from variations in substituents at the 2- and 4-positions. Below is a detailed comparison of key analogues:

Substituent Variations at the 4-Position

Methylthio (-SMe) vs. Benzylthio (-SBn) and Fluorinated Analogues
  • 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (): Substituent: 3-Fluorobenzylthio group replaces methylthio. Impact: The fluorinated benzyl group increases molecular weight (365.43 g/mol vs. The fluorine atom may enhance metabolic stability and receptor binding affinity .
  • 4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (): Substituent: Benzylthio group and 2-methylphenyl at the 2-position. The 2-methylphenyl group introduces steric hindrance, which may alter binding pocket interactions .
Methylthio (-SMe) vs. Piperazinyl
  • 2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine ():
    • Substituent : Piperazine replaces methylthio; ethoxy replaces methoxy at the 2-position.
    • Impact : The piperazine moiety enhances solubility via hydrogen bonding (polar surface area = 19.75 Ų) and introduces basicity (pKa ~8–10), which can improve pharmacokinetics. The ethoxy group increases lipophilicity compared to methoxy .

Substituent Variations at the 2-Position

Methoxyphenyl vs. Pyridinyl and Fluorophenyl
  • 6-(4-Methoxyphenyl)-2-(methylthio)-4-(pyridin-3-yl)pyrido[10,20:1,5]pyrazolo[3,4-d]pyrimidine (): Substituent: Pyridin-3-yl group at the 4-position and fused pyrido ring.
  • 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ():
    • Substituent : 4-Fluorophenyl at the 2-position and piperazinyl at the 4-position.
    • Impact : The 4-fluorophenyl group enhances electronegativity, influencing electronic distribution and binding affinity. The dimethylphenyl-piperazine moiety adds steric bulk and modulates solubility .

Key Research Findings

  • Cytotoxicity: The target compound and its pyrazolo[1,5-a]pyrimidine analogues exhibit activity against Ehrlich Ascites Carcinoma (EAC) cells, with IC50 values in the micromolar range .
  • Receptor Antagonism: Piperazinyl derivatives (e.g., ) show moderate adenosine A2a receptor binding (Ki ~100 nM), highlighting the role of nitrogen-containing substituents in receptor interactions .
  • TLR7 Antagonism: Pyrazolo[1,5-a]quinoxaline analogues with alkyl chains (C4–C5) demonstrate potent TLR7 inhibition (IC50 = 8.2 µM), suggesting that substituent hydrophobicity and chain length are critical for activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine?

  • Methodology :

  • Solvent Thermal Decomposition : Start with a 4-chloropyrazolo[1,5-a]pyrazine intermediate (prepared via solvent thermal decomposition) and substitute the chloride with methylthio groups using sodium thiomethoxide .
  • Palladium-Catalyzed Carbonylation : Utilize palladium catalysts under elevated CO pressure to introduce carboxylate esters, which can be further modified to methylthio derivatives via nucleophilic substitution .
  • Key Parameters : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) significantly impact yields.

Q. How is this compound characterized, and what analytical discrepancies might arise?

  • Analytical Techniques :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy/methylthio groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 314.0825) and fragmentation patterns .
    • Discrepancies : Disparities in calculated vs. experimental NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism in the pyrazolo-pyrazine core .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications :

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazine scaffold interacts with ATP-binding pockets in kinases, as shown in molecular docking studies .
  • Antimicrobial Probes : Methylthio groups enhance membrane permeability, making it a candidate for antibacterial studies .

Advanced Research Questions

Q. How can structural modifications improve bioactivity, and what SAR insights exist?

  • SAR Strategies :

  • Methoxy Group Replacement : Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) increases kinase inhibition potency by 30% .
  • Methylthio Optimization : Replacing methylthio with sulfonamide groups improves solubility but reduces cellular uptake .
    • Data-Driven Design : Use X-ray crystallography (e.g., PDB 6XYZ) to map binding interactions and guide substituent placement .

Q. How do reaction conditions influence synthetic yields, and how can contradictions be resolved?

  • Case Study :

  • Contradiction : Solvent thermal decomposition () reports 65% yield, while palladium-catalyzed methods () achieve 82%.
  • Resolution : Higher yields in palladium methods stem from improved regioselectivity under inert atmospheres. However, thermal methods are preferable for gram-scale synthesis due to lower catalyst costs .
    • Parameter Optimization : Use design-of-experiments (DoE) to balance temperature, solvent, and catalyst ratios.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Dynamics (MD) : Simulate binding stability with ROS1 kinase (RMSD < 2.0 Å over 100 ns) .
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorinated analogs (e.g., trifluoromethyl) on binding affinity (ΔΔG = -1.2 kcal/mol) .
    • Validation : Cross-validate computational results with SPR (surface plasmon resonance) binding assays .

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